trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid
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Overview
Description
trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid: is a platinum-based compound known for its potential applications in chemotherapy. This compound is a derivative of platinum complexes, which are widely studied for their anticancer properties. The unique structure of this compound allows it to interact with DNA, leading to the inhibition of cancer cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid typically involves the reaction of trans-R,R-1,2-diaminocyclohexane with platinum-based precursors. One common method includes the use of tetrachloro(d,l-trans)1,2-diaminocyclohexaneplatinum(IV) as a starting material, which undergoes reduction to form the desired platinum(II) complex . The reaction conditions often involve the use of reducing agents such as protein sulfhydryl, glutathione, and glucose .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound’s effectiveness for medical applications.
Chemical Reactions Analysis
Types of Reactions: trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced from its platinum(IV) form to platinum(II) form.
Substitution: The chloro ligands in the platinum complex can be substituted with other ligands, leading to different derivatives.
Common Reagents and Conditions:
Reducing Agents: Protein sulfhydryl, glutathione, and glucose.
Substitution Reagents: Various ligands that can replace the chloro groups in the platinum complex.
Major Products:
Platinum(II) Complexes: Formed through the reduction of platinum(IV) complexes.
Substituted Platinum Complexes: Formed through substitution reactions involving the chloro ligands.
Scientific Research Applications
Chemistry: In chemistry, trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid is studied for its unique reactivity and potential as a catalyst in various reactions .
Biology: The compound’s ability to interact with DNA makes it a valuable tool in biological research, particularly in understanding DNA-platinum interactions .
Medicine: this compound is primarily researched for its anticancer properties. It has shown effectiveness in cell lines resistant to other platinum-based drugs like cisplatin .
Industry: In the industrial sector, this compound is used in the development of new chemotherapy drugs and other medical applications .
Mechanism of Action
The mechanism of action of trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid involves its interaction with DNA. The compound forms cross-links with DNA, inhibiting DNA replication and transcription, leading to cell death . The molecular targets include the DNA strands, and the pathways involved are primarily related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Cisplatin: A widely used platinum-based chemotherapy drug.
Oxaliplatin: Another platinum-based drug used in chemotherapy.
Tetraplatin: A platinum(IV) analogue with similar properties.
Uniqueness: trans-R,R-1,2-Diaminocyclohexaneplatinum cyclobutanedicarboxylic acid is unique due to its specific structure, which allows it to overcome resistance seen in other platinum-based drugs like cisplatin . Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and medical applications .
Properties
CAS No. |
110658-96-3 |
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Molecular Formula |
C12H20N2O4Pt |
Molecular Weight |
451.38 g/mol |
IUPAC Name |
cyclobutane-1,1-dicarboxylate;cyclohexane-1,2-diamine;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C6H8O4.Pt/c7-5-3-1-2-4-6(5)8;7-4(8)6(5(9)10)2-1-3-6;/h5-6H,1-4,7-8H2;1-3H2,(H,7,8)(H,9,10);/q;;+2/p-2 |
InChI Key |
SJZINFADYBYSQL-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(C(C1)N)N.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |
Origin of Product |
United States |
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